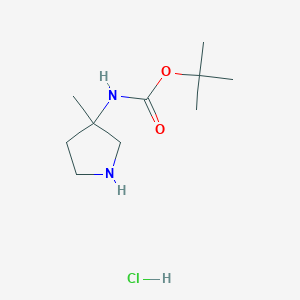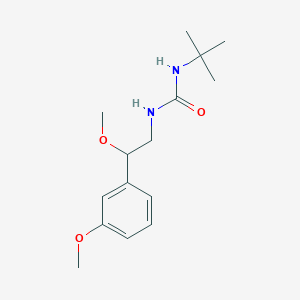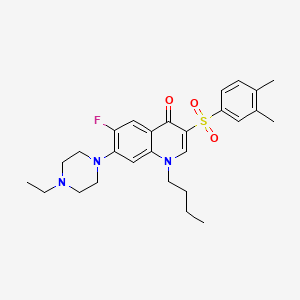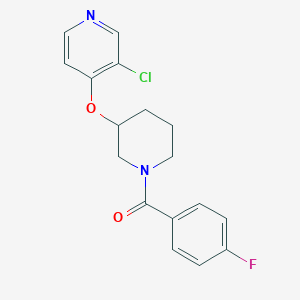
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2173992-06-6 . It has a molecular weight of 250.77 . The IUPAC name of this compound is tert-butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride” is 1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11;/h12H,5-8H2,1-4H3,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Chemical Synthesis and Reactions
One prominent application of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride in scientific research lies in its role in chemical synthesis, particularly in the generation of α-aminated methyllithium. Ortiz, Guijarro, and Yus (1999) have demonstrated the catalyzed lithiation of a N-(chloromethyl) carbamate, leading to the production of functionalized carbamates and substituted 1,2-diols through a series of reactions involving lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) (Ortiz, Guijarro, & Yus, 1999).
Crystal Structure Analysis
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride also plays a role in the study of crystal structures. Baillargeon et al. (2017) investigated the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, noting the simultaneous hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Molecular Architecture and Hydrogen Bonding
The chemical is integral to the exploration of molecular architecture and hydrogen bonding. Das et al. (2016) synthesized two carbamate derivatives to analyze the interplay of strong and weak hydrogen bonds that assemble molecules into a three-dimensional architecture, highlighting the complex interactions within molecular structures (Das et al., 2016).
Development of Drug Intermediates
Moreover, the synthesis of important drug intermediates, including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester, showcases its application in the pharmaceutical field. Geng Min (2010) described a cost-efficient and environmentally friendly process for these intermediates, underscoring the importance of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride in drug development (Geng Min, 2010).
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce changes at the molecular level
Biochemical Pathways
It is known to be a useful building block in the synthesis of several novel organic compounds, indicating that it may participate in various biochemical reactions.
Result of Action
As a biochemical reagent, it is likely to have diverse effects depending on the specific context of its use .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMVQVILSXAFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2766747.png)

![3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2766751.png)
![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)
![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)
![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)
